N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

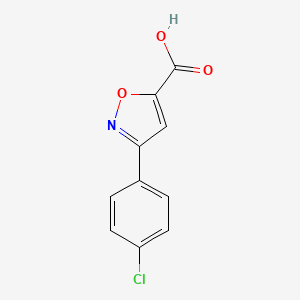

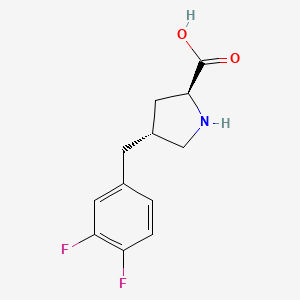

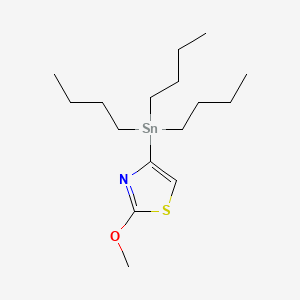

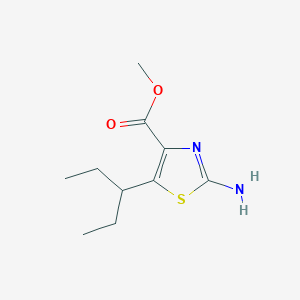

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, also known as N-ethyl-4-piperazin-1-yl-2-hydroxyethanamide, is an organic compound which has been studied for its various biochemical and physiological effects. This compound is a member of the piperazine family of compounds and is a white, crystalline solid. It can be synthesized from the reaction of ethyl piperazine and hydroxyethanamide.

Scientific Research Applications

Drug Development and Therapeutic Applications

Arylpiperazine derivatives are significant in the development of drugs for treating depression, psychosis, and anxiety. The metabolism of these compounds involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their varied effects on serotonin receptors and other neurotransmitter systems (S. Caccia, 2007). Moreover, piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. The flexibility of the piperazine ring as a building block for drug discovery highlights its potential for designing novel therapeutics (A. Rathi et al., 2016).

Environmental Applications and Water Treatment

Piperazine-based nanofiltration (NF) membranes, particularly those with crumpled polyamide layers, have emerged as promising technologies for environmental applications like water softening, purification, and wastewater treatment. These membranes offer significant improvements in separation performance, water permeance, and antifouling properties (Senlin Shao et al., 2022).

Molecular Interactions and DNA Binding

The minor groove binder Hoechst 33258 and its analogues, which include N-methyl piperazine groups, demonstrate strong affinity for AT-rich sequences in double-stranded B-DNA. This binding capability is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, showcasing the role of piperazine derivatives in understanding and influencing DNA interactions (U. Issar & R. Kakkar, 2013).

Mechanism of Action

Target of Action

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

It’s known that piperazine derivatives interact with their targets to induce a variety of biological effects .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biological and pharmaceutical activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 13019, a density of 1061 g/mL at 25°C, and is miscible in water , which may influence its bioavailability.

Result of Action

It’s known that piperazine derivatives can induce a variety of biological effects .

Action Environment

It’s known that the compound has a boiling point of 246°c, a melting point of -385°C, and a flash point of >230°F . These properties suggest that the compound’s action, efficacy, and stability may be influenced by temperature.

properties

IUPAC Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZIHDWNDTOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376201 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

816456-44-7 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)